![molecular formula C12H13NO B14456604 4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene CAS No. 68050-93-1](/img/structure/B14456604.png)
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene is a chemical compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by the presence of nitrogen within the bicyclic framework. The compound’s structure includes an ethoxy group and multiple double bonds, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ethoxy-substituted precursors and nitrogen-containing compounds, followed by cyclization reactions facilitated by catalysts or specific reaction conditions such as temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce double bonds or other functional groups.
Substitution: The ethoxy group or other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced bicyclic compounds.
Applications De Recherche Scientifique
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Azabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with a different substitution pattern.
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Contains an oxygen atom in the bicyclic structure.
2,11-Dioxabicyclo[4.4.1]undeca-3,5-dien-10-one: Features two oxygen atoms and a different arrangement of double bonds.
Uniqueness
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene is unique due to its specific ethoxy substitution and nitrogen-containing bicyclic structure. This gives it distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
68050-93-1 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C12H13NO/c1-2-14-12-8-10-5-3-4-6-11(7-10)9-13-12/h3-6,8-9H,2,7H2,1H3 |
Clé InChI |
XYLPMUPZXYFPKO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=CC=CC=C(C2)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





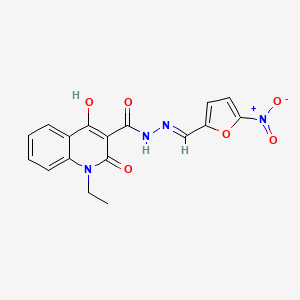
![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
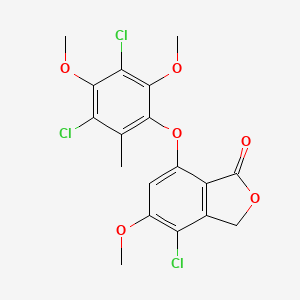

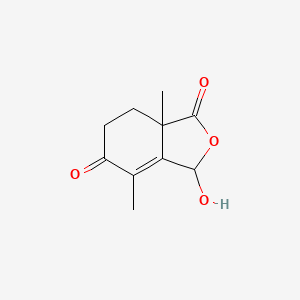

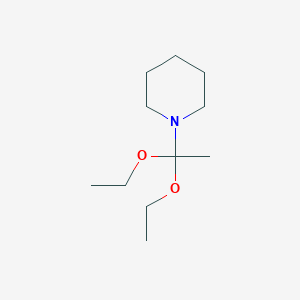
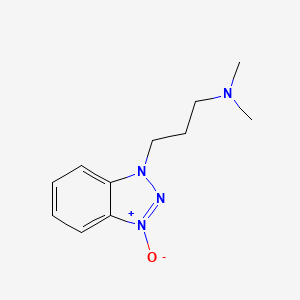

![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)

